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Compound of Interest

Compound Name: CSF1R-IN-25

Cat. No.: B12360261

An In-depth Profile of a Potent and Selective CSF1R Inhibitor

This technical guide provides a comprehensive overview of CSF1R-IN-25 (also referred to as
compound 36), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor
(CSF1R). This document is intended for researchers, scientists, and drug development
professionals interested in the therapeutic potential of targeting the CSF1/CSF1R signaling
axis in oncology, neuroinflammation, and other inflammatory conditions.

Introduction to CSF1R and Its Inhibition

Colony-Stimulating Factor 1 Receptor (CSF1R) is a member of the class Il receptor tyrosine
kinase family.[1] Its signaling, triggered by the binding of its ligands CSF-1 and IL-34, is crucial
for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[1]
Dysregulation of the CSF1R pathway has been implicated in a variety of diseases, including
cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, the
development of small molecule inhibitors of CSF1R has become an area of significant
therapeutic interest.[1]

CSF1R-IN-25 is a novel inhibitor based on an imidazo[4,5-b]pyridine scaffold, demonstrating
potent biochemical and cellular activity against CSF1R.[1] This guide details its mechanism of
action, quantitative biological data, and the experimental protocols used for its characterization.

Mechanism of Action and Binding Mode

CSF1R-IN-25 functions as a selective inhibitor of CSF1R. While the specific co-crystal structure
of CSF1R-IN-25 (compound 36) is not publicly available, the structure of a closely related
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analog, compound 32, in complex with CSF1R (PDB entry 8W1L) provides critical insights into
the binding mode.[1][2] These inhibitors bind to the kinase domain of CSF1R in a DFG-out
conformation, a hallmark of type Il kinase inhibitors.[1] This conformation is characterized by
the Asp-Phe-Gly (DFG) maoitif flipping from its active orientation.

Key interactions observed in the co-crystal structure of the analog include hydrogen bonds with
the hinge region residue Cys666 and with Asp796 in the DFG motif.[1] The amide functionality
at the 6-position of the imidazopyridine core extends towards a solvent-exposed region,
providing an opportunity for further chemical modification.[1]

Quantitative Biological Data

The following tables summarize the in vitro biochemical and cellular activity, as well as the
pharmacokinetic properties of CSF1R-IN-25 and its analogs.

Table 1: Biochemical and Cellular Activity of CSF1R-IN-25 (Compound 36) and Analogs[1]

Compound CSF1R ICso (nM) PCSFIR ICso0 (nM) mBMDM ICso (nM)
CSF1R-IN-25 (36) 0.3 4.2 2.0
24 4.2 27 11
31 1.1 10 4.1
32 0.5 4.4 1.8
33 0.4 4.6 1.9
34 0.7 7.9 2.5
35 0.3 4.1 1.3
37 5.3 29 14

ICso values represent the concentration of the inhibitor required for 50% inhibition. pCSF1R:
phosphorylated CSF1R cellular assay. mBMDM: murine bone marrow-derived macrophage
proliferation assay.

Table 2: Kinase Selectivity Profile of CSF1R-IN-25 (Compound 36)[1]
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Kinase ICs0 (NM)
CSF1R 0.3
PDGFR[p >10000
c-KIT >10000
FLT3 >10000
TrkA 2.1

TrkB 1.1

Table 3: In Vitro ADME and Pharmacokinetic Properties of CSF1R-IN-25 (Compound 36)[1]

Parameter Value

Rat Liver Microsomal Stability (% remaining at

30 min) %8
Rat Hepatocyte Stability (% remaining at 60 o5
min)

MDCK Permeability (10=° cm/s) 12
Aqueous Solubility (pH 7.4, uM) 15
Rat Oral Bioavailability (%) 35
Rat Clearance (mL/min/kg) 25
Rat Vdss (L/kg) 2.5
Rat t1/2 (h) 1.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CSF1R Biochemical Assay
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A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to
determine the biochemical potency of the inhibitors.[1]

Click to download full resolution via product page

CSF1R TR-FRET Biochemical Assay Workflow

Protocol:

» Reactions were performed in 384-well plates.

e The final assay volume was 20 pL and contained 50 mM HEPES (pH 7.5), 10 mM MgClz, 1
mM EGTA, 0.01% Tween-20, 1 nM recombinant human CSF1R kinase domain, 200 nM
biotinylated peptide substrate, and 1 mM ATP.

e Compounds were serially diluted in DMSO and added to the assay plate.

e The kinase reaction was initiated by the addition of ATP and incubated for 60 minutes at
room temperature.

e The reaction was stopped by the addition of a detection reagent mix containing a Europium-
labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

o After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader.

 |ICso values were calculated from the resulting dose-response curves.[1]
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Cellular pCSFI1R Phosphorylation Assay

The inhibitory effect on CSF1R autophosphorylation in a cellular context was measured using a
HEK293 cell line overexpressing human CSF1R.[1]
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PCSF1R Cellular Assay Workflow
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Protocol:

HEK293 cells stably overexpressing human CSF1R were seeded into 384-well plates and
serum-starved overnight.

Cells were pre-treated with a serial dilution of CSF1R-IN-25 for 1 hour.

Cells were then stimulated with recombinant human CSF-1 for 10 minutes at 37°C.

Following stimulation, cells were lysed, and the level of phosphorylated CSF1R was
guantified using a homogeneous assay format such as AlphaLISA or HTRF.

ICso values were determined from the concentration-response curves.[1]

Murine Bone Marrow-Derived Macrophage (mBMDM)
Proliferation Assay

This assay assesses the ability of the inhibitor to block CSF-1-dependent proliferation of

primary macrophages.[1]

Protocol:

Bone marrow was harvested from the femurs and tibias of C57BL/6 mice.

Cells were cultured for 7 days in the presence of M-CSF to differentiate them into
macrophages.

Differentiated mBMDMs were plated in 96-well plates and treated with various
concentrations of CSF1R-IN-25.

Cell proliferation was stimulated with CSF-1.

After 48 hours of incubation, cell viability was assessed using a standard method such as
CellTiter-Glo.

ICso values were calculated based on the inhibition of proliferation.[1]

In Vivo Murine LPS-Induced Inflammation Model
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This model evaluates the in vivo efficacy of the inhibitor in a model of acute inflammation.[1]
Protocol:
e Female C57BL/6 mice were administered CSF1R-IN-25 or vehicle orally.

e One hour after dosing, inflammation was induced by intraperitoneal injection of
lipopolysaccharide (LPS).

» Blood samples were collected at various time points post-LPS injection.
e Plasma levels of inflammatory cytokines, such as TNFa, were measured by ELISA.

e The effect of the compound on cytokine production was evaluated relative to the vehicle-
treated group.[1]

Signaling Pathway

CSF1R-IN-25 inhibits the CSF1R signaling cascade, which plays a pivotal role in macrophage
and microglia function. Upon ligand binding, CSF1R dimerizes and autophosphorylates,
creating docking sites for various downstream signaling molecules. This leads to the activation
of multiple pathways, including the PI3K/AKT pathway, which is crucial for cell survival, and the
MAPK/ERK pathway, which regulates proliferation and differentiation.[1]
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Inhibition of CSF1R Signaling by CSF1R-IN-25
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Conclusion

CSF1R-IN-25 is a potent, selective, and orally bioavailable inhibitor of CSF1R. Its detailed
characterization, including biochemical, cellular, and in vivo data, provides a strong foundation
for its use as a tool compound to investigate the roles of CSF1R in various disease models.
The favorable ADME and pharmacokinetic profile of CSF1R-IN-25 also suggests its potential
as a lead compound for the development of novel therapeutics targeting CSF1R-driven
pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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